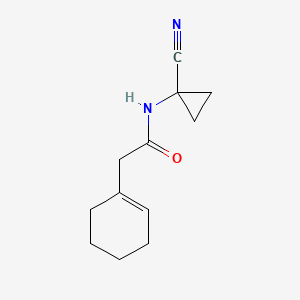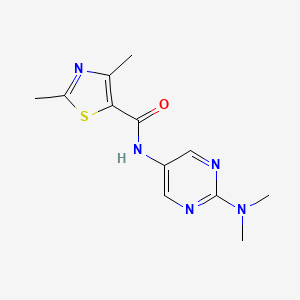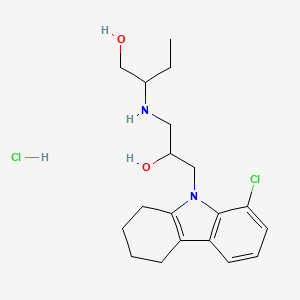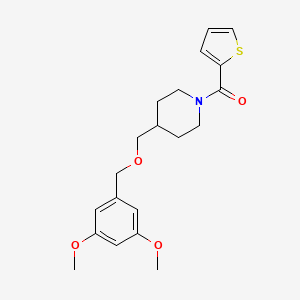![molecular formula C21H21FN2O3 B2544757 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 921561-62-8](/img/structure/B2544757.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
Anticancer Properties
Indole derivatives, including the compound , have gained prominence due to their potential as anticancer agents. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action may involve cell cycle regulation, apoptosis induction, and inhibition of tumor growth pathways .
Antimicrobial Activity
Indoles exhibit promising antimicrobial properties against bacteria, fungi, and other pathogens. The compound’s structural features contribute to its ability to disrupt microbial membranes, inhibit enzymes, and interfere with essential cellular processes. Investigating its efficacy against specific pathogens could lead to new antimicrobial agents .
Neuroprotective Effects
Indole derivatives have been explored for their neuroprotective potential. Researchers investigate their ability to mitigate oxidative stress, modulate neurotransmitter systems, and enhance neuronal survival. Understanding their impact on neurodegenerative diseases could pave the way for therapeutic interventions .
Anti-inflammatory Activity
The compound’s structure suggests possible anti-inflammatory effects. Indoles can interfere with inflammatory pathways, such as NF-κB signaling, cytokine production, and leukocyte migration. Evaluating its anti-inflammatory properties may contribute to drug development for inflammatory disorders .
Synthetic Methodology
Indoles serve as valuable building blocks in organic synthesis. Researchers explore novel methods to construct indole derivatives efficiently. Investigating the compound’s reactivity and its role in synthetic routes could enhance the toolbox for organic chemists .
Drug Design and Optimization
The compound’s unique scaffold provides opportunities for drug design. Medicinal chemists can modify its functional groups to enhance bioavailability, selectivity, and pharmacokinetics. Rational design based on its structure may lead to potent therapeutic agents .
Heterocyclic Chemistry
Indoles are essential heterocyclic systems. Researchers study their reactivity, aromaticity, and diverse transformations. The compound contributes to our understanding of heterocyclic chemistry and its applications in drug discovery and material science .
Biological Probes and Imaging Agents
Indole derivatives often serve as biological probes or imaging agents. Their fluorescence properties make them useful for visualizing cellular processes, protein interactions, and enzyme activities. Investigating their behavior in biological systems can advance diagnostics and research .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICHLXBIPSDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)
![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)





![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)


![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2544695.png)